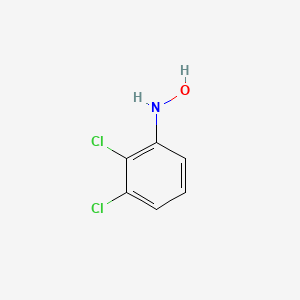

N-(2,3-dichlorophenyl)hydroxylamine

Description

Contextualizing Substituted Hydroxylamines in Contemporary Organic Chemistry

Substituted hydroxylamines are a class of organic compounds characterized by the N-O single bond. They are derivatives of hydroxylamine (B1172632) (NH₂OH) where one or more hydrogen atoms have been replaced by organic substituents. ontosight.ai These compounds are versatile reagents and intermediates in organic synthesis. nih.gov

One of the primary applications of substituted hydroxylamines is in the construction of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. They can also act as powerful nucleophiles or be oxidized to nitroso compounds, highlighting their synthetic utility. smolecule.com Furthermore, N-arylhydroxylamines are key intermediates in the synthesis of various fine chemicals and bioactive drugs. nih.gov

The synthesis of substituted hydroxylamines can be achieved through several methods, including the partial reduction of nitroarenes, the oxidation of the corresponding anilines, or the alkylation or arylation of hydroxylamine itself. nih.govwikipedia.org The selective hydrogenation of nitroarenes is often a preferred industrial method due to the wide availability of nitro compounds. nih.gov Recent advancements in catalysis, including the use of platinum-on-carbon (Pt/C) catalysts with additives like 4-(dimethylamino)pyridine (DMAP), have enabled highly selective and efficient synthesis of N-arylhydroxylamines under mild conditions. nih.gov

Significance of the 2,3-Dichlorophenyl Moiety in Novel Chemical Scaffolds

The presence and positioning of chlorine atoms on a phenyl ring can significantly influence a molecule's physical, chemical, and biological properties. The 2,3-dichloro substitution pattern is of particular interest in the design of new chemical structures for several reasons.

The electronic effects of the two chlorine atoms, which are electron-withdrawing, can modulate the reactivity of the aromatic ring and adjacent functional groups. This can be crucial for tuning the binding affinity of a molecule to a biological target. For instance, the 2,3-dichlorophenyl moiety is a key structural feature in the atypical antipsychotic drug aripiprazole, where it is part of the 1-(2,3-dichlorophenyl)piperazine (B491241) fragment. pharmaffiliates.com The presence of this group is important for the drug's interaction with dopamine (B1211576) and serotonin (B10506) receptors.

Furthermore, the steric bulk of the chlorine atoms at the ortho and meta positions can influence the conformation of the molecule, which can be critical for its biological activity. In the field of materials science, the substitution pattern on phenyl rings can affect the packing of molecules in the solid state, influencing properties like crystallinity and thermal stability. While direct research on the impact of the 2,3-dichlorophenyl group in materials is less common than for other isomers, the principles of crystal engineering suggest that this specific substitution would lead to unique intermolecular interactions.

The table below presents a comparison of related dichlorophenyl compounds, illustrating the diversity of structures incorporating this moiety.

| Compound Name | Molecular Formula | Application/Significance |

| 1-(2,3-Dichlorophenyl)piperazine | C₁₀H₁₂Cl₂N₂ | Precursor for the synthesis of aripiprazole. pharmaffiliates.com |

| 2,3-Dichloroaniline (B127971) | C₆H₅Cl₂N | Intermediate in the synthesis of dyes and pesticides. wikipedia.org |

| O-[(2,3-dichlorophenyl)methyl]hydroxylamine | C₇H₇Cl₂NO | Studied for its potential as an inhibitor of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1). smolecule.com |

Current Research Trajectories and Unaddressed Questions Pertaining to N-(2,3-Dichlorophenyl)hydroxylamine

As of now, dedicated research focusing solely on this compound is limited in publicly available literature. Much of the current understanding is extrapolated from studies on related substituted hydroxylamines and other dichlorophenyl-containing compounds. However, several promising research avenues and unanswered questions can be identified.

A primary area of future research will likely be the exploration of its synthesis and reactivity. While general methods for the preparation of N-arylhydroxylamines are known, optimizing a selective and high-yield synthesis for the 2,3-dichloro isomer remains a specific challenge. nih.gov The inherent instability of many N-arylhydroxylamines also presents a hurdle that needs to be addressed through the development of stable salt forms or in situ generation and use.

The potential biological activities of this compound are a significant area for investigation. Given that other dichlorophenyl compounds exhibit a range of bioactivities, it is plausible that this hydroxylamine derivative could serve as a lead compound in drug discovery. smolecule.comnih.gov Its potential as an inhibitor of various enzymes or as a precursor for more complex, biologically active molecules warrants further study.

Key unanswered questions that could guide future research include:

What are the precise physical and chemical properties of this compound, such as its melting point, boiling point, and spectroscopic data?

What is the most efficient and selective method for its synthesis from readily available starting materials like 2,3-dichloronitrobenzene (B165493) or 2,3-dichloroaniline?

What is the full scope of its reactivity, particularly in comparison to other dichlorophenylhydroxylamine isomers?

Does this compound possess any significant biological activity, for example, as an enzyme inhibitor, an antioxidant, or an antimicrobial agent?

Could the 2,3-dichlorophenylhydroxylamine scaffold be utilized in the development of new functional materials, leveraging the unique electronic and steric properties of the dichlorinated ring?

The table below lists some known properties of a related isomer, which can serve as a reference point for future characterization of the 2,3-dichloro derivative.

| Property | N-(2,5-dichlorophenyl)hydroxylamine |

| Molecular Formula | C₆H₅Cl₂NO |

| Molecular Weight | 178.017 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

| Refractive Index | Not available |

Data for N-(2,5-dichlorophenyl)hydroxylamine. chemsynthesis.com

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-4-2-1-3-5(9-10)6(4)8/h1-3,9-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARNXGGKYDPYTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596712 | |

| Record name | 2,3-Dichloro-N-hydroxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43192-06-9 | |

| Record name | 2,3-Dichloro-N-hydroxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving N 2,3 Dichlorophenyl Hydroxylamine

Direct Synthesis Approaches to N-(2,3-Dichlorophenyl)hydroxylamine

The direct synthesis of this compound primarily involves the selective reduction of a nitro precursor. This method is the most convenient and widely applied protocol for obtaining N-arylhydroxylamines. acs.org

Precursor Selection and Reaction Conditions for this compound Synthesis

The principal precursor for the synthesis of this compound is 2,3-dichloronitrobenzene (B165493). The core of the synthesis is the partial reduction of the nitro group (-NO₂) to a hydroxylamine (B1172632) group (-NHOH) without further reduction to the corresponding aniline (B41778) (-NH₂). acs.orgresearchgate.netmdpi.com A variety of reducing agents and catalytic systems have been developed to achieve this selective transformation.

Historically, metal-based reducing agents like zinc dust in the presence of an ammonium (B1175870) chloride solution have been used. acs.orgrsc.org This classic method, while effective, often requires stoichiometric amounts of the metal. acs.org More contemporary methods utilize catalytic hydrogenation with catalysts such as platinum or ruthenium on a support (e.g., carbon, silica). researchgate.netwhiterose.ac.ukrsc.org These reactions can be performed under milder conditions and offer higher selectivity.

The choice of solvent and hydrogen source is also critical. Solvents like ethanol, tetrahydrofuran, and water are commonly employed. rsc.orgwhiterose.ac.ukorgsyn.org For catalytic transfer hydrogenation, hydrazine (B178648) hydrate (B1144303) is a frequent choice as a hydrogen donor. researchgate.netwhiterose.ac.ukorgsyn.org An environmentally benign approach utilizes a CO₂/H₂O system with zinc dust, which circumvents the need for ammonium chloride. rsc.orgresearchgate.net

Optimization Strategies for Synthetic Yields and Purity

Optimizing the synthesis of N-arylhydroxylamines is crucial due to their potential instability and the risk of over-reduction to anilines. orgsyn.orgmdpi.com Several factors can be fine-tuned to maximize yield and purity.

Temperature Control: Reaction temperature significantly impacts selectivity. For many reduction methods, maintaining a temperature range between 20°C and 60°C is optimal to favor the formation of the hydroxylamine while minimizing the production of the corresponding aniline. mdpi.com

Additives: In catalytic hydrogenation, the addition of specific promoters or inhibitors can dramatically improve selectivity. Amines, such as triethylamine, can promote the conversion of the nitroaromatic, while compounds like dimethyl sulfoxide (B87167) (DMSO) can inhibit the further hydrogenation of the hydroxylamine to the aniline. rsc.org More recently, 4-(dimethylamino)pyridine (DMAP) has been identified as a unique additive that increases both activity and selectivity in Pt/C-catalyzed hydrogenations. mdpi.com

Reaction Time and Monitoring: The progress of the reaction should be carefully monitored, often using thin-layer chromatography (TLC), to stop the reaction once the starting material is consumed and before significant amounts of byproducts are formed. rsc.org

Purification: N-Arylhydroxylamines are often crystalline solids and can be purified by recrystallization from appropriate solvents like benzene (B151609) or by using solvent mixtures such as methylene (B1212753) chloride and petroleum ether. orgsyn.orgprepchem.com Column chromatography over silica (B1680970) gel is also a common purification technique. rsc.org Due to their instability, it is sometimes preferable to use the hydroxylamine solution directly in the next synthetic step without isolation. orgsyn.orggoogle.com

Derivatization Strategies from this compound

The hydroxylamine functional group in this compound is a reactive handle that allows for a wide range of chemical transformations. These derivatization strategies are key to building more complex molecular architectures.

Formation of Oxime Derivatives and Related Condensation Reactions

One of the most fundamental reactions of hydroxylamines is their condensation with aldehydes or ketones to form oximes. wikipedia.org This reaction proceeds via nucleophilic attack of the hydroxylamine's nitrogen atom on the carbonyl carbon, followed by dehydration to yield the C=N-OH functionality of the oxime. chemtube3d.comyoutube.comkhanacademy.org The reaction is typically carried out under mild conditions and is highly efficient. wikipedia.org The resulting oximes from this compound would be O-aryl ketoximes or aldoximes, which are themselves valuable synthetic intermediates.

Synthesis of Heterocyclic Scaffolds Utilizing Hydroxylamine Precursors

Hydroxylamine and its derivatives are pivotal precursors in the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. nih.govyoutube.com

Isoxazoles: The synthesis of isoxazoles is a well-established application of hydroxylamines. youtube.comnih.gov A common method involves the reaction of a hydroxylamine with a 1,3-dicarbonyl compound, which cyclizes to form the isoxazole (B147169) ring. youtube.com Another powerful approach is the 1,3-dipolar cycloaddition of in-situ generated nitrile oxides (which can be derived from oximes) with alkynes. nih.govorganic-chemistry.org

Phthalazinones: While hydroxylamines are versatile, the synthesis of the phthalazinone scaffold typically proceeds from hydrazine derivatives. longdom.orgnih.gov The reaction of an o-aroylbenzoic acid with hydrazine hydrate is a classic method to construct the phthalazinone ring system. longdom.orgekb.eg In some cases, benzoxazinone (B8607429) derivatives, which can be formed from hydroxylamine hydrochloride, are used as precursors that then react with hydrazines to yield phthalazinones. ekb.eg

Triazines: N-substituted hydroxylamines can be used to build triazine structures. For instance, the nucleophilic substitution of chlorine atoms on a cyanuric chloride (1,3,5-triazine) core with a hydroxylamine derivative provides a direct route to substituted triazines. nih.gov This method takes advantage of the decreasing reactivity of the chlorine atoms with each successive substitution, allowing for controlled synthesis. nih.gov

Exploration of N- and O-Substitution Reactions in Hydroxylamine Analogues

The presence of both nitrogen and oxygen atoms in the hydroxylamine group allows for selective N- or O-substitution, a common challenge for such ambident nucleophiles. nih.gov These reactions expand the molecular diversity achievable from a hydroxylamine precursor.

N-Alkylation/Arylation: The nitrogen atom can be arylated using transition metal-catalyzed cross-coupling reactions. Palladium- and copper-catalyzed methods have been developed for the N-arylation of hydroxylamines with aryl halides (bromides, chlorides, iodides), providing access to N,N-disubstituted hydroxylamines. organic-chemistry.org

O-Alkylation/Arylation: The oxygen atom can also be targeted for substitution. A direct preparation of O-substituted hydroxylamines involves the O-alkylation of a protected N-hydroxycarbamate followed by deprotection. organic-chemistry.org Palladium-catalyzed O-arylation of hydroxylamine equivalents with aryl halides is also a viable route. organic-chemistry.org The choice between N- and O-alkylation can often be directed by the reaction conditions, such as the choice of base and solvent. nih.gov

Acylation: Both N- and O-acylation are possible. For example, N-phenylhydroxylamine can be selectively N-acylated using acetyl chloride in the presence of a base at low temperatures. orgsyn.org

Compound Name Reference Table

Application of this compound in Broader Organic Synthesis

This compound is a versatile compound with applications in the synthesis of more complex molecules. Its utility stems from its capacity to act as a synthetic intermediate and reagent, its involvement in redox reactions, and its participation in pericyclic reactions.

N-Aryl hydroxylamines, including the 2,3-dichloro-substituted analogue, are valuable intermediates in organic synthesis. mdpi.com They are frequently derived from the reduction of the corresponding nitroaromatic compounds. mdpi.com The selective reduction of nitroarenes to N-aryl hydroxylamines is a key transformation, as these products can be further utilized in the construction of complex molecular architectures. For instance, N-phenylhydroxylamines are precursors to hydroxamic acids, which are important in medicinal chemistry due to their metal-chelating properties. nih.gov

The synthesis of this compound itself can be achieved through various reductive methods applied to 2,3-dichloronitrobenzene. Common reducing agents include zinc dust in the presence of ammonium chloride. orgsyn.org The resulting hydroxylamine can then be employed in subsequent synthetic steps.

A notable application of hydroxylamine derivatives is in the synthesis of heterocyclic compounds. For example, the intramolecular cyclization of hydroxylamines can lead to the formation of various nitrogen-containing rings. While specific examples for this compound are not extensively documented in the provided results, the general reactivity pattern of N-aryl hydroxylamines suggests its potential in this area.

Hydroxylamine and its derivatives can undergo both reduction and oxidation, making them useful reagents in various transformations.

Reductive Transformations:

The reduction of hydroxylamines typically yields primary amines. However, the more synthetically relevant process is the reduction of other functional groups, such as oximes, to hydroxylamines. nih.gov This highlights the role of the hydroxylamine moiety as a target in synthesis rather than as the reducing agent itself. The catalytic reduction of oximes to hydroxylamines is a direct route to these valuable derivatives, though it presents challenges in preventing over-reduction to the amine. nih.gov

Oxidative Transformations:

The oxidation of hydroxylamines can lead to a variety of products, including nitroso compounds and nitrones. In the context of advanced oxidation processes (AOPs), hydroxylamine (HAm) has been used to generate reactive nitrogen species (RNS) like nitric oxide radical (•NO) and nitrogen dioxide radical (•NO₂). nih.govresearchgate.net This occurs through a series of single-electron oxidation steps, often mediated by a metal catalyst, where the initial oxidation product is nitroxyl (B88944) (HNO/NO⁻). nih.govresearchgate.net These reactive species can then participate in further reactions, such as the nitrosation and nitration of other organic molecules. nih.govresearchgate.net

The table below summarizes the key reactive species generated from hydroxylamine in AOPs.

| Precursor | Oxidant(s) | Key Intermediates & Reactive Species |

| Hydroxylamine (HAm) | Cu(II), SO₄•⁻, •OH | Nitroxyl (HNO/NO⁻), Nitric oxide radical (•NO), Nitrogen dioxide radical (•NO₂) |

Table 1: Reactive species generated from hydroxylamine in Advanced Oxidation Processes. nih.govresearchgate.net

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.edu Sigmatropic rearrangements, a key type of pericyclic reaction, involve the migration of a sigma-bond across a pi-system. libretexts.org

While direct participation of this compound in sigmatropic rearrangements is not explicitly detailed, the broader class of hydroxylamine derivatives, particularly N-oxides, are known to undergo nih.govimperial.ac.uk-sigmatropic rearrangements, such as the Meisenheimer rearrangement. mdpi.com This reaction converts tertiary allylic N-oxides into trisubstituted hydroxylamines. mdpi.com

The general scheme for a nih.govimperial.ac.uk-sigmatropic rearrangement where Y is nitrogen is shown below. wikipedia.org

General Scheme of a nih.govimperial.ac.uk-Sigmatropic Rearrangement

In this rearrangement, atom Y can be nitrogen, sulfur, or selenium. wikipedia.org

Another important class of pericyclic reactions is electrocyclic reactions, which involve the formation of a sigma-bond between the termini of a conjugated pi-system, leading to a cyclic product. utdallas.edu The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules. imperial.ac.uk Although no specific examples involving this compound were found, the principles of pericyclic reactions are broadly applicable to a wide range of organic molecules containing pi-systems. researchgate.net

The table below outlines different classes of pericyclic reactions.

| Reaction Class | Description |

| Cycloaddition | Two or more molecules combine to form a cyclic adduct. |

| Electrocyclic Reaction | A concerted cyclization of a conjugated π-electron system. msu.edu |

| Sigmatropic Rearrangement | A concerted reorganization of electrons where a sigma bond migrates across a pi system. scribd.com |

| Ene Reaction | A reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). |

Table 2: Major classes of pericyclic reactions. msu.edu

Mechanistic Investigations of N 2,3 Dichlorophenyl Hydroxylamine Reactivity

Kinetic and Thermodynamic Aspects of Reactions Involving the Hydroxylamine (B1172632) Moiety

The study of reaction kinetics and thermodynamics provides quantitative insight into the speed and feasibility of chemical transformations involving N-(2,3-dichlorophenyl)hydroxylamine. These investigations are fundamental to mapping out its reactivity profile.

The rates of reactions involving hydroxylamines are highly dependent on factors such as the nature of the oxidant, reactant concentrations, pH, and temperature. A well-studied model for hydroxylamine reactivity is its oxidation by metal ions, such as iron(III). Kinetic studies of the oxidation of hydroxylamine by Fe(III) have been conducted spectrophotometrically, revealing a complex dependence on the concentrations of reactants and products. rsc.orgresearchgate.net

The experimental rate expression for the oxidation can vary depending on the relative ratios of the reactants. For instance, in the oxidation of the parent hydroxylamine by iron(III), when Fe(III) is in excess, the stoichiometry of the reaction is 2:1, producing nitrous oxide (N₂O). rsc.orgresearchgate.net Conversely, with an excess of hydroxylamine, the stoichiometry is 1:1, and the main product is dinitrogen (N₂). rsc.orgresearchgate.net In the latter case, a specific rate expression has been determined:

-d[Fe(III)]/dt = k[Fe(III)]²[NH₂OH]² / [Fe(II)]²[H⁺]⁴ rsc.org

This rate law indicates a complex mechanism with pre-equilibria steps and suggests that the reaction is inhibited by both Fe(II) and H⁺ ions. While these specific parameters were determined for unsubstituted hydroxylamine, the presence of the 2,3-dichlorophenyl group on this compound would be expected to influence the reaction rates and activation parameters through steric and electronic effects. The electron-withdrawing nature of the chlorine atoms would decrease the nucleophilicity of the nitrogen atom, potentially affecting the rate of initial complexation with metal ions.

Table 1: Kinetic Parameters for a Model Hydroxylamine Reaction This table presents illustrative data from a related model system to demonstrate the types of parameters determined in kinetic studies.

| Parameter | Description | Example Value/Dependence |

|---|---|---|

| Reaction Order (vs. Fe(III)) | Indicates how the rate is affected by the concentration of Iron(III). | 2 |

| Reaction Order (vs. NH₂OH) | Indicates how the rate is affected by the concentration of hydroxylamine. | 2 |

| Inhibition by Fe(II) | The product Fe(II) slows down the reaction. | Inverse square dependence |

| Inhibition by H⁺ | The reaction is slower at lower pH. | Inverse fourth power dependence |

Comprehensive reaction pathways for hydroxylamine derivatives often involve multiple steps, including equilibria, intermediate formation, and subsequent transformations. For the oxidation by Fe(III), the mechanism is proposed to involve the formation of an iron-hydroxylamine complex as a pre-equilibrium step. rsc.orgresearchgate.net The involvement of the hydrolyzed metal species, Fe(OH)²⁺, is also considered a key aspect of the mechanism. rsc.orgresearchgate.net

Elucidation of Underlying Reaction Mechanisms

Understanding the detailed molecular steps of a reaction is key to controlling its outcome. For this compound, the mechanisms can involve electron transfer, nucleophilic/electrophilic interactions, and the formation of radical species.

The oxidation of this compound by metal ions and their complexes is a prime example of an electron transfer process. The reactivity of different metal complexes towards hydroxylamines correlates well with their reduction potentials (E₁/₂). marquette.edunih.gov Metal ions with relatively high reduction potentials, such as Mn(III) and Fe(III), readily oxidize hydroxylamines. marquette.edunih.gov

The mechanism often proceeds through an inner-sphere electron transfer pathway. First, the hydroxylamine coordinates to the metal center, forming a complex. This is followed by the transfer of an electron from the hydroxylamine to the metal ion, resulting in the reduction of the metal and the formation of a hydroxylamine-derived radical cation.

M(III) + R-NHOH → [M(III)(R-NHOH)] (Complexation) [M(III)(R-NHOH)] → [M(II)(R-NHOH)•⁺] (Electron Transfer)

Subsequent steps can involve proton loss and further oxidation to ultimately yield stable products. For instance, in reactions with metal porphyrins, iron(III) and manganese(III) complexes undergo a "reductive nitrosylation" reaction, where the metal is reduced and a nitrosyl complex (M-NO) is formed. marquette.edunih.gov This implies a multi-electron oxidation of the hydroxylamine. In contrast, metal porphyrins that are more difficult to reduce, like those of Co(II) and Cr(III), are unreactive under similar conditions. marquette.edunih.gov

N-substituted hydroxylamines, including this compound, exhibit dual reactivity, capable of acting as both nucleophiles and electrophiles. nih.gov

Nucleophilic Reactivity : The nitrogen atom of the hydroxylamine possesses a lone pair of electrons, making it a potent nucleophile. nih.govresearchgate.net It can attack electrophilic centers, such as the carbonyl carbon of aldehydes and ketones to form oximes, or participate in substitution reactions. ncert.nic.inwikipedia.org Theoretical studies on the reaction of hydroxylamine with methyl iodide confirm that the reaction proceeds via a bimolecular nucleophilic displacement (Sₙ2) mechanism. researchgate.net

Electrophilic Reactivity : The hydroxylamine moiety can be converted into an electrophilic aminating agent. nih.govwiley-vch.de This is typically achieved by attaching a good leaving group to the oxygen atom (e.g., an acyl or sulfonyl group). In these O-acyl or O-sulfonyl derivatives, the nitrogen atom becomes electron-deficient and susceptible to attack by nucleophiles, such as carbanions or organometallic reagents. nih.govwiley-vch.de This strategy is widely used in organic synthesis to form new carbon-nitrogen bonds. nih.gov

Reactions involving the one-electron oxidation of hydroxylamines are known to proceed through radical intermediates. researchgate.netresearchgate.net These transient species can often be detected and characterized using techniques like Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy. nih.govnih.gov

The initial one-electron oxidation of an N-substituted hydroxylamine (Ar-NHOH) typically forms an aminyl radical cation, which can deprotonate to form a neutral aminyl radical (Ar-N•OH) or a nitroxide radical (Ar-NH-O•). In the presence of oxidants like oxyhemoglobin, substituted hydroxylamines have been shown to form stable nitroxide radicals (R₂-N-O•) that can be directly observed by ESR. nih.gov

For this compound, oxidation would likely lead to the formation of the corresponding (2,3-dichlorophenyl)aminyl radical or nitroxide radical. These radical intermediates are highly reactive and can participate in a variety of subsequent reactions, including dimerization, abstraction of hydrogen atoms from other molecules, or further oxidation. nih.gov In some systems, such as Photosystem II, the formation of dimethyl nitroxide radicals from the illumination of N,N-dimethylhydroxylamine has been clearly demonstrated in centers where the primary manganese complex is absent. nih.gov This indicates that one-electron photooxidation pathways are viable for hydroxylamine derivatives, leading to radical species. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Nitrous oxide |

| Dinitrogen |

| Diimide |

| Hydrazine (B178648) |

| Methyl iodide |

| N,N-dimethylhydroxylamine |

Unraveling the Mechanistic Role in Enzymatic Nitrogen Incorporation

The precise mechanistic role of this compound in enzymatic nitrogen incorporation is not extensively documented in publicly available research. However, its function can be inferred from the well-established biochemical pathways involving the metabolism of chloroanilines and the general principles of enzymatic amination reactions. Evidence suggests that this compound likely acts as a key intermediate in the biotransformation of 2,3-dichloroaniline (B127971), a common environmental pollutant.

The enzymatic conversion of aromatic amines, such as 2,3-dichloroaniline, often proceeds via an N-oxidation step, catalyzed by enzymes like cytochrome P450 monooxygenases. This oxidation introduces a hydroxyl group to the nitrogen atom of the amine, yielding the corresponding N-hydroxylamine derivative. While direct enzymatic studies on 2,3-dichloroaniline leading to this compound are not prominently reported, the N-oxidation pathway is a recognized primary route for the biotransformation of other chloroaniline isomers nih.gov.

Once formed, this compound can be considered a reactive intermediate. In the context of nitrogen incorporation, this hydroxylamine derivative could potentially serve as a substrate for "nitrene transferase" enzymes. While naturally occurring nitrene transferases that utilize hydroxylamine directly for nitrogen incorporation are not yet known, engineered heme enzymes have been developed that can activate hydroxylamine for this purpose nih.gov. These enzymes could potentially recognize and activate N-substituted hydroxylamines like this compound.

The proposed mechanism would involve the enzymatic activation of the N-O bond in this compound. This activation is analogous to the activation of hydrogen peroxide by peroxygenases nih.gov. The enzyme's active site would facilitate the cleavage of the N-O bond, leading to the formation of a highly reactive nitrene intermediate. This nitrene species could then be transferred to a suitable acceptor molecule, thereby incorporating the nitrogen atom into a new chemical entity.

Alternatively, this compound could be involved in detoxification pathways. Further enzymatic reactions could lead to its conjugation or rearrangement to less toxic metabolites. For instance, it could be a precursor to the formation of nitroso derivatives, which have been implicated in the cellular effects of chloroanilines nih.gov.

Research on the anaerobic biotransformation of 2,3-dichloroaniline has primarily focused on reductive dechlorination pathways, where chloroaniline is converted to aniline (B41778) nih.gov. This indicates that under anaerobic conditions, the fate of 2,3-dichloroaniline is primarily detoxification through the removal of chlorine atoms rather than nitrogen incorporation via N-oxidation.

The following table summarizes the potential enzymatic reactions involving this compound based on known metabolic pathways of related compounds.

| Enzyme Class | Substrate | Product | Potential Role of this compound |

| Cytochrome P450 Monooxygenases | 2,3-Dichloroaniline | This compound | Formation as an intermediate |

| Putative Nitrene Transferases | This compound | Dichlorophenyl-nitrene | Precursor for nitrogen incorporation |

| Reductases | This compound | 2,3-Dichloroaniline | Reversible detoxification pathway |

The following table outlines research findings on the metabolism of compounds structurally related to this compound, providing a basis for its inferred role.

| Study Focus | Key Findings | Relevance to this compound |

| Biotransformation of 3,5-dichloroaniline | N-oxidation is a primary metabolic route, leading to the formation of N-hydroxy and nitroso metabolites that can cause oxidative stress nih.gov. | Suggests a similar N-oxidation pathway for 2,3-dichloroaniline, forming this compound as a key intermediate. |

| Engineered Heme Enzymes | Heme proteins can be engineered to utilize hydroxylamine for nitrene transfer, enabling C-H amination nih.govnih.gov. | Provides a proof-of-concept for the potential enzymatic utilization of hydroxylamine derivatives like this compound in nitrogen incorporation reactions. |

| Anaerobic Dechlorination of 2,3-dichloroaniline | Under anaerobic conditions, 2,3-dichloroaniline is reductively dechlorinated to 2-chloroaniline (B154045) and subsequently to aniline by microorganisms like Dehalobacter nih.gov. | Indicates that the metabolic fate of the precursor to this compound is highly dependent on the environmental conditions and the enzymatic machinery of the present microorganisms. |

Advanced Spectroscopic and Analytical Characterization of N 2,3 Dichlorophenyl Hydroxylamine and Its Derivatives

Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in N-(2,3-dichlorophenyl)hydroxylamine. The characteristic vibrations of the N-H, O-H, C-N, and C-Cl bonds, as well as the aromatic ring, give rise to distinct peaks in the spectra.

For a comprehensive analysis, the following table outlines the expected characteristic vibrational frequencies for the functional groups in this compound based on general spectroscopic principles.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Hydroxylamine (B1172632) | O-H | Stretching | 3500-3200 (broad) |

| N-H | Stretching | 3400-3250 | |

| C-N | Stretching | 1350-1250 | |

| N-O | Stretching | 1000-850 | |

| Aromatic Ring | C-H | Stretching | 3100-3000 |

| C=C | Stretching | 1600-1450 | |

| Dichlorophenyl | C-Cl | Stretching | 800-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. ¹H NMR provides information about the chemical environment of the hydrogen atoms, while ¹³C NMR details the carbon skeleton. uoi.gr

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the protons on the aromatic ring and the N-H and O-H protons of the hydroxylamine group. The aromatic protons would appear as a complex multiplet in the aromatic region (typically 6.5-8.0 ppm). The chemical shifts and coupling patterns of these protons would be influenced by the positions of the two chlorine atoms. The N-H and O-H protons would likely appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. For example, in the ¹H NMR spectrum of N-phenylhydroxylamine, the N-H proton appears as a broad singlet. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. uoi.gr The spectrum for this compound would show six distinct signals for the aromatic carbons and potentially a signal for the carbon attached to the nitrogen. The chemical shifts of the aromatic carbons are influenced by the electronegative chlorine atoms and the hydroxylamine group. uoi.grwisc.edu Carbons directly bonded to chlorine atoms would be shifted downfield.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

While specific NMR data for this compound is not available in the provided results, data for related compounds like 2-chloro-N-hydroxybenzenamine and other substituted N-hydroxybenzenamines have been reported, providing a basis for predicting the spectral features. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 (multiplet) | 115 - 135 |

| C-Cl | - | 130 - 140 |

| C-N | - | 145 - 155 |

| N-H | Variable (broad singlet) | - |

| O-H | Variable (broad singlet) | - |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for analyzing its fragmentation pattern, which aids in structural confirmation. The molecular weight of O-[(2,3-dichlorophenyl)methyl]hydroxylamine is approximately 192.05 g/mol . smolecule.com

Upon ionization, the molecule will form a molecular ion peak (M+). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

Common fragmentation pathways for similar compounds involve the cleavage of bonds adjacent to the heteroatoms. libretexts.orgmiamioh.edu For this compound, fragmentation could involve the loss of the hydroxyl group (-OH), the entire hydroxylamine group (-NHOH), or cleavage of the C-N bond. Alpha-cleavage is a dominant fragmentation pattern for aliphatic amines. libretexts.org

Table 3: Potential Mass Spectrometry Fragments for this compound

| Fragment | m/z (for ³⁵Cl isotopes) | Description |

| [M]+ | 177 | Molecular Ion |

| [M-OH]+ | 160 | Loss of hydroxyl radical |

| [C₆H₄Cl₂N]+ | 160 | Loss of hydroxyl radical |

| [C₆H₄Cl₂]+ | 146 | Loss of hydroxylamine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. libretexts.org The aromatic ring in this compound contains π-electrons that can undergo π→π* transitions when they absorb UV radiation. libretexts.org The presence of the hydroxylamine group and the chlorine atoms will influence the wavelength of maximum absorbance (λmax).

The hydroxylamine group, being an electron-donating group, can cause a red shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene (B151609). The chlorine atoms, being electron-withdrawing, can also affect the electronic transitions. libretexts.org

While specific UV-Vis data for this compound is not provided, the technique is generally applicable for quantitative analysis by constructing a calibration curve of absorbance versus concentration.

Chromatographic Techniques for Purity Assessment and Mixture Analysis (HPLC, GC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and for analyzing mixtures containing this compound. rsc.orgnih.govhumanjournals.comresearchgate.netgoogle.com

HPLC: HPLC is a versatile technique for separating and quantifying components in a mixture. nih.govhumanjournals.comscispace.com For a compound like this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. scispace.com Detection can be achieved using a UV detector set at the λmax of the compound. humanjournals.comscispace.com HPLC methods have been developed for the determination of the related compound hydroxylamine in drug substances, often involving a derivatization step to enhance detection. nih.govhumanjournals.combiomedgrid.com

GC: Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. researchgate.netgoogle.com Given that hydroxylamines can be unstable, care must be taken to ensure the compound does not decompose in the hot injection port or on the column. researchgate.net Derivatization is often employed to increase volatility and thermal stability for GC analysis. researchgate.netgoogle.com A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. researchgate.net

Elemental Analysis (CHNS/O) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. thermofisher.comukm.mythermofisher.com For this compound (C₆H₅Cl₂NO), elemental analysis would be used to experimentally determine the weight percentages of carbon, hydrogen, nitrogen, and chlorine. The oxygen content is often determined by difference. This technique provides a crucial check of the compound's purity and confirms its empirical formula. ukm.mythermofisher.com The analysis is based on the complete combustion of the sample, where the resulting gases (CO₂, H₂O, N₂) are separated and quantified. thermofisher.comthermofisher.com

Table 4: Theoretical Elemental Composition of this compound (C₆H₅Cl₂NO)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.01 | 6 | 72.06 | 40.49 |

| Hydrogen (H) | 1.01 | 5 | 5.05 | 2.84 |

| Chlorine (Cl) | 35.45 | 2 | 70.90 | 39.83 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 7.87 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 8.99 |

| Total | 178.02 | 100.00 |

Application of Hyphenated Techniques for Comprehensive Chemical Characterization

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer a powerful approach for the comprehensive characterization of complex mixtures and the unambiguous identification of individual components. nih.govsaspublishers.comiosrjournals.orgresearchgate.net

LC-MS (Liquid Chromatography-Mass Spectrometry): This is arguably the most powerful hyphenated technique for the analysis of this compound and its derivatives. nih.gov It combines the excellent separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. saspublishers.comiosrjournals.org This allows for the separation of the target compound from impurities, followed by its positive identification based on its molecular weight and fragmentation pattern. nih.gov LC-MS is particularly useful for analyzing thermally labile or non-volatile compounds that are not amenable to GC-MS.

GC-MS (Gas Chromatography-Mass Spectrometry): For volatile derivatives of this compound, GC-MS provides high-resolution separation and detailed structural information. nih.goviosrjournals.org The mass spectrometer provides a "fingerprint" of each compound as it elutes from the GC column, allowing for confident identification by comparing the obtained mass spectra with spectral libraries.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): This technique directly couples HPLC with NMR spectroscopy, allowing for the acquisition of NMR spectra of compounds as they are separated. saspublishers.comresearchgate.net While less common than LC-MS due to lower sensitivity, LC-NMR can provide complete structural elucidation of unknown impurities or degradation products without the need for isolation. researchgate.net

LC-FTIR (Liquid Chromatography-Fourier Transform Infrared Spectroscopy): This hyphenated technique provides infrared spectra of the separated components, offering information about the functional groups present. nih.govsaspublishers.comiosrjournals.org It can be a useful complementary technique to LC-MS for structural confirmation.

The use of these hyphenated techniques provides a multi-faceted and robust analytical workflow for the in-depth characterization of this compound and its related substances, ensuring a thorough understanding of its chemical properties and purity.

Computational Chemistry and Theoretical Modeling of N 2,3 Dichlorophenyl Hydroxylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(2,3-dichlorophenyl)hydroxylamine at the atomic and molecular levels. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) and Ab Initio Methods Application

The electronic structure of this compound can be meticulously investigated using Density Functional Theory (DFT) and ab initio quantum mechanical methods. researchgate.net DFT, particularly with hybrid functionals like B3LYP or M06-2X, is a popular choice due to its balance of computational cost and accuracy in predicting molecular geometries, electronic properties, and energies. researchgate.net These functionals are often paired with basis sets such as 6-311++G(d,p) to provide a robust description of the electron distribution, including polarization and diffuse functions, which are crucial for a molecule containing heteroatoms and a hydroxylamine (B1172632) group. nih.gov

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a higher level of theoretical rigor. researchgate.net While computationally more demanding, these methods can provide benchmark-quality data for the electronic energy and structure of this compound, serving as a reference for validating the results from more cost-effective DFT calculations. The choice of method is often a trade-off between the desired accuracy and the computational resources available. researchgate.net

A typical computational study would begin with a geometry optimization of the this compound structure to find its most stable conformation. This is followed by frequency calculations to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain thermodynamic properties.

HOMO-LUMO Energy Analysis and Frontier Molecular Orbital Theory for Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of this compound. rsc.org This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). smolecule.com The HOMO represents the ability of the molecule to donate electrons (nucleophilicity), while the LUMO signifies its ability to accept electrons (electrophilicity). smolecule.comwikipedia.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. wikipedia.org A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comwikipedia.org For this compound, the HOMO is expected to be localized primarily on the hydroxylamine group, particularly the nitrogen and oxygen atoms, due to the presence of lone pairs of electrons. The LUMO is likely to be distributed over the dichlorophenyl ring, influenced by the electron-withdrawing chlorine atoms.

The distribution of these frontier orbitals can predict the most likely sites for electrophilic and nucleophilic attack. For instance, an electrophile would preferentially attack the atomic centers where the HOMO density is highest, while a nucleophile would target the regions with the greatest LUMO density.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap | 4.90 |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from a DFT calculation.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are instrumental in predicting the spectroscopic properties of this compound, which can aid in its experimental characterization. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts with a good degree of accuracy. By comparing the calculated chemical shifts with experimental spectra, the molecular structure can be confirmed.

Vibrational frequencies, corresponding to the peaks in an infrared (IR) and Raman spectrum, can also be calculated. These calculations not only predict the positions of the vibrational bands but also help in the assignment of these bands to specific molecular motions, such as N-H stretching, O-H stretching, C-Cl stretching, and phenyl ring vibrations. This detailed assignment can be invaluable in interpreting experimental spectra.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior and interactions with its environment. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can be used to explore its conformational landscape. The molecule possesses rotational freedom around the C-N and N-O bonds, leading to various possible conformers. MD simulations can reveal the relative energies and populations of these conformers at a given temperature, providing a more complete picture of the molecule's structure in a dynamic system.

Furthermore, MD simulations are crucial for understanding the intermolecular interactions of this compound with solvent molecules or biological macromolecules. By placing the molecule in a simulation box with water, for example, one can study its solvation process and the hydrogen bonding network it forms. If this compound is a potential ligand for a protein, MD simulations can be used to model the binding process, the stability of the ligand-protein complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and halogen bonds) that govern the binding affinity.

Application of Conceptual DFT Descriptors (e.g., Chemical Hardness, Electrophilicity Index, Fukui Functions)

Conceptual Density Functional Theory (CDFT) provides a framework for quantifying chemical concepts and reactivity using descriptors derived from the electron density. nih.gov These descriptors offer a quantitative measure of the reactivity of this compound.

Chemical Hardness (η) and Softness (S) : Chemical hardness is a measure of the resistance of a molecule to a change in its electron distribution. It can be approximated from the HOMO-LUMO energy gap. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Electrophilicity Index (ω) : This descriptor quantifies the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential and chemical hardness. A higher electrophilicity index indicates a stronger electrophile.

Fukui Functions (f(r)) : The Fukui function is a local reactivity descriptor that indicates the most reactive sites within a molecule. It identifies the regions where the electron density changes the most upon the addition or removal of an electron. For this compound, the Fukui function for nucleophilic attack (f⁺(r)) would highlight the areas most susceptible to attack by a nucleophile, while the Fukui function for electrophilic attack (f⁻(r)) would pinpoint the sites most likely to be attacked by an electrophile.

Table 2: Illustrative Conceptual DFT Reactivity Descriptors for this compound

| Descriptor | Value |

| Chemical Hardness (η) | 2.45 eV |

| Global Softness (S) | 0.41 eV⁻¹ |

| Electrophilicity Index (ω) | 2.21 eV |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from a CDFT analysis.

Theoretical Studies of Reaction Pathways and Transition State Geometries

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states.

The geometry of the transition state, which represents the energy maximum along the reaction coordinate, is crucial for understanding the reaction mechanism and calculating the activation energy. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method can be used to locate transition state structures. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

For this compound, theoretical studies could investigate various reaction pathways, such as its oxidation, reduction, or its role as a nucleophile in substitution reactions. For example, the mechanism of its reaction with a simple electrophile could be modeled to determine whether the reaction proceeds through a concerted or stepwise mechanism and to identify the most favorable reaction pathway. These studies provide a detailed, atomistic understanding of the chemical transformations of the molecule.

Non-Linear Optical (NLO) Properties and Related Computational Investigations

A comprehensive search of scientific literature and chemical databases has revealed no specific studies investigating the non-linear optical (NLO) properties of this compound. While computational methods such as Density Functional Theory (DFT) are commonly employed to predict the NLO behavior of various organic compounds, this particular molecule does not appear to have been the subject of such research.

Typically, computational studies on NLO properties involve the calculation of key parameters that describe the material's response to an applied electric field. These parameters include:

Polarizability (α): The ability of the electron cloud to be distorted by an external electric field.

First-Order Hyperpolarizability (β): A measure of the second-order NLO response, which is responsible for effects like second-harmonic generation.

Second-Order Hyperpolarizability (γ): A measure of the third-order NLO response, related to phenomena such as third-harmonic generation and the Kerr effect.

These calculations are often performed using various functionals (e.g., B3LYP, CAM-B3LYP) and basis sets within the DFT framework to determine the electronic and optical characteristics of the molecule. The results from these theoretical investigations are crucial for identifying potential candidates for new NLO materials with applications in optoelectronics and photonics.

Given the absence of any published research, no data tables or detailed findings on the NLO properties of this compound can be provided. The focus of existing computational studies has been on other classes of molecules where features like extended π-conjugation, donor-acceptor groups, and specific symmetries are known to enhance NLO responses.

Future computational research could, in principle, be applied to this compound to elucidate its potential NLO properties. Such a study would involve optimizing the molecular geometry and then calculating the aforementioned NLO parameters. The results would provide insight into whether this compound exhibits any significant NLO activity, which could warrant further experimental investigation. However, at present, this remains a hypothetical undertaking.

Environmental Transformation and Degradation Pathways of N 2,3 Dichlorophenyl Hydroxylamine Analogues

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For N-arylhydroxylamines like N-(2,3-dichlorophenyl)hydroxylamine, the primary abiotic pathways are photolysis and hydrolysis, which are significantly influenced by environmental conditions. These compounds are generally unstable and readily transform into more stable products.

Photolysis, or degradation by light, is a key transformation pathway for many organic pollutants. N-arylhydroxylamines are known to be light-sensitive. organic-chemistry.orgrsc.org Studies on analogous compounds show that exposure to light, particularly in the presence of photosensitizing agents, can lead to their rapid transformation. figshare.comresearchgate.net

The primary photolytic reactions involve:

Oxidation: this compound can be oxidized to its corresponding nitroso derivative, 1,2-dichloro-3-nitrosobenzene.

Condensation: Two molecules of the hydroxylamine (B1172632) can react to form azoxy and azo compounds. For instance, the formation of 2,2',3,3'-tetrachloroazoxybenzene and its subsequent reduction product, 2,2',3,3'-tetrachloroazobenzene, are plausible photolytic products.

Reduction: Photochemical reduction can also occur, leading back to the more stable 2,3-dichloroaniline (B127971). researchgate.net

Mechanistic studies suggest these transformations can proceed through proton-coupled electron transfer (PCET) or hydrogen atom transfer (HAT) pathways. organic-chemistry.orgresearchgate.net The presence of other substances in the environment, such as dissolved organic matter, can act as photosensitizers, potentially accelerating the rate of degradation.

Hydrolysis involves the breakdown of a compound by reaction with water. N-arylhydroxylamines are generally unstable in aqueous solutions, and their stability is often dependent on pH and temperature. nih.gov In neutral or alkaline conditions, they are prone to rapid auto-oxidation, especially in the presence of oxygen.

Key hydrolytic and related abiotic transformations include:

Oxidation to Nitroso Compounds: Similar to photolysis, this compound can be oxidized in water to form 1,2-dichloro-3-nitrosobenzene.

Condensation to Azoxybenzenes: The reaction between the parent hydroxylamine and its nitroso-oxidation product is a primary pathway for forming the corresponding azoxybenzene (B3421426) derivative (e.g., 2,2',3,3'-tetrachloroazoxybenzene). This condensation reaction is often a rapid process in environmental systems.

Decomposition: In hot water, hydroxylamine and its derivatives can decompose. nih.gov

The presence of soil particles can influence these reactions. Soil surfaces can catalyze transformations, and the organic matter content can affect the partitioning and reactivity of the compound.

Biotic Degradation Mechanisms (Biodegradation)

Microorganisms play a crucial role in the transformation of organic contaminants in soil and water. This compound, as an intermediate of herbicide degradation, is subject to further microbial attack.

This compound is an intermediate in the microbial breakdown of certain phenylurea and anilide herbicides. sciepub.com While herbicides are initially transformed into chloroanilines, N-hydroxylation is a known metabolic step. nih.gov Microorganisms can then further transform the resulting N-arylhydroxylamine.

Common microbial transformations include:

Enzymatic Condensation: Soil microorganisms, including fungi and bacteria, can enzymatically mediate the condensation of hydroxylamine molecules or their reaction with aniline (B41778) molecules to form azoxy and azo compounds. acs.org For example, the fungus Mortierella sp. has been shown to degrade phenylurea herbicides, leading to various metabolites. nih.gov

Reduction to Aniline: Microbes can reduce the hydroxylamine back to 2,3-dichloroaniline (2,3-DCA). biorxiv.orgbiorxiv.org This aniline can then be a substrate for further microbial degradation, often through pathways involving ring cleavage.

Oxidation: Microbial enzymes can also oxidize the hydroxylamine to the corresponding nitroso and, subsequently, nitro derivatives.

| Parent Compound | Degradation Process | Identified Metabolite/Product | Reference |

| This compound | Abiotic/Biotic Condensation | 2,2',3,3'-Tetrachloroazoxybenzene | acs.org |

| 2,2',3,3'-Tetrachloroazoxybenzene | Abiotic/Biotic Reduction | 2,2',3,3'-Tetrachloroazobenzene | acs.org |

| This compound | Abiotic/Biotic Reduction | 2,3-Dichloroaniline (2,3-DCA) | biorxiv.org, biorxiv.org |

| This compound | Abiotic/Biotic Oxidation | 1,2-Dichloro-3-nitrosobenzene | researchgate.net |

| 2,3-Dichloroaniline (2,3-DCA) | Biotic Dechlorination | 2-Chloroaniline (B154045), 3-Chloroaniline, Aniline | biorxiv.org, biorxiv.org |

This table is generated based on degradation pathways of analogous chloroaniline compounds.

Studies on the anaerobic biotransformation of 2,3-DCA have shown that it can be dechlorinated to 2-chloroaniline and 3-chloroaniline, and ultimately to aniline, by microbial consortia containing Dehalobacter. biorxiv.orgbiorxiv.org

Factors Influencing Degradation Rates and Environmental Persistence

The persistence of this compound in the environment is generally low due to its chemical instability. However, the rates of its formation and subsequent degradation are influenced by several interconnected factors.

| Factor | Influence on Degradation | Relevant Process | Reference |

| pH | Affects the rate of hydrolysis and auto-oxidation. Stability is generally lower in neutral to alkaline conditions. | Hydrolysis, Oxidation | nih.gov |

| Light Intensity | Higher light intensity accelerates photochemical reactions. | Photolysis | organic-chemistry.org, rsc.org |

| Oxygen Availability | Aerobic conditions favor oxidative transformations, while anaerobic conditions favor reductive pathways like dechlorination of its aniline product. | Oxidation, Biodegradation | biorxiv.org, biorxiv.org |

| Temperature | Higher temperatures generally increase the rates of both chemical reactions and microbial metabolism. | Hydrolysis, Biodegradation | researchgate.net |

| Microbial Population | The presence of adapted microbial communities, such as those in historically contaminated soils, can significantly enhance biodegradation rates. | Biodegradation | mdpi.com, sciepub.com |

| Soil/Sediment Properties | Organic matter content and clay type can influence sorption, bioavailability, and catalytic transformation on surfaces. | Hydrolysis, Biodegradation | researchgate.net |

No Publicly Available Data on the Environmental Fate of this compound

A comprehensive review of scientific literature and environmental databases reveals a significant gap in knowledge regarding the environmental transformation, degradation, and distribution of the chemical compound this compound. Despite extensive searches, no specific experimental or modeling data could be retrieved to construct a detailed environmental fate profile for this substance.

The environmental behavior of a chemical compound is critical for assessing its potential risks to ecosystems and human health. Key parameters such as how it transforms and degrades, its mobility in soil and water, and where it is likely to accumulate are essential for a thorough environmental assessment. However, for this compound, this vital information is not present in the public domain.

Searches for data on closely related analogues, such as other dichlorophenyl hydroxylamines or chlorinated phenylhydroxylamines, also failed to yield specific and relevant information that could be reliably extrapolated to this compound. While general information exists for the environmental fate of broader chemical classes like chlorinated anilines—which are transformation products of some phenylurea herbicides—and for the basic compound hydroxylamine, these data are not suitable for accurately predicting the specific behavior of this compound. The presence and specific positioning of the chloro-substituents on the phenyl ring, combined with the hydroxylamine functional group, create a unique chemical entity whose environmental properties cannot be assumed from more generic or structurally different compounds.

Consequently, it is not possible to provide a scientifically robust account of the following for this compound:

Environmental Transformation and Degradation Pathways: There is no available research on its biotic (microbial) or abiotic (e.g., hydrolysis, photolysis) degradation routes. Therefore, its persistence in the environment and the identity of any potential transformation products are unknown.

Environmental Distribution and Compartmental Fate Modeling: The lack of data on physical-chemical properties, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), bioconcentration factor (BCF), and Henry's Law constant, precludes any modeling of its distribution and final fate in the environment.

Without such fundamental data, a detailed and scientifically accurate article on the environmental fate of this compound cannot be generated. This highlights a critical data deficiency for this particular chemical compound.

Biological Interactions and Mechanistic Insights of N 2,3 Dichlorophenyl Hydroxylamine in Chemical Biology

Enzymatic Transformations Involving the Hydroxylamine (B1172632) Moiety (e.g., Nitrene Transfer, Oxidation/Reduction in Biological Systems)

The hydroxylamine functional group within N-(2,3-dichlorophenyl)hydroxylamine is a key site for enzymatic activity, particularly in nitrene transfer reactions and redox transformations.

Nitrene Transfer: Hydroxylamine derivatives are recognized as valuable precursors for nitrene transfer reactions in both chemical synthesis and biocatalysis. rsc.orgnih.gov Enzymes, particularly engineered heme proteins, can utilize hydroxylamine-derived reagents to create highly reactive metal-nitrenoids. researchgate.net This process facilitates the formation of carbon-nitrogen bonds, which is fundamental in the synthesis of various nitrogen-containing molecules. researchgate.net For instance, engineered variants of Pyrobaculum arsenaticum protoglobin have demonstrated the ability to catalyze benzylic C-H primary amination and styrene (B11656) aminohydroxylation using hydroxylammonium chloride as the nitrogen source. nih.govnih.gov This suggests that the N-OH group of a compound like this compound could be enzymatically activated to form a nitrene, which could then be transferred to a suitable substrate. The general process involves the activation of the N-O bond by a metal catalyst, often a transition metal within an enzyme's active site. rsc.orgresearchgate.net

Oxidation/Reduction in Biological Systems: In biological systems, the hydroxylamine moiety is a known intermediate in oxidative and reductive pathways. Within the context of the nitrogen cycle, hydroxylamine is oxidized to nitrite (B80452) by the enzyme hydroxylamine oxidoreductase (HAO). wikipedia.org Conversely, other enzymatic systems can reduce nitrogenous compounds to hydroxylamines. The presence of the dichlorophenyl group in this compound would influence the redox potential of the hydroxylamine group, potentially affecting the kinetics and thermodynamics of these enzymatic transformations. In the ammonia-oxidizing bacterium Nitrosomonas europaea, the enzyme cytochrome P460 can convert hydroxylamine into nitrous oxide. wikipedia.org A novel hydroxylamine oxidase, DnfA, found in Alcaligenes ammonioxydans, has been identified to catalyze the oxidation of hydroxylamine directly to dinitrogen (N₂). nih.govnih.gov This enzyme contains a di-iron center essential for its catalytic activity. nih.gov

Interactions with Biomolecules: Binding Dynamics and Conformational Perturbations

The interaction of this compound with biomolecules is dictated by its chemical structure, which allows for various binding modes and can induce conformational changes in both the small molecule and its biological target.

Binding Dynamics: The dichlorophenyl ring offers the potential for hydrophobic and van der Waals interactions within the binding pockets of proteins. The hydroxylamine group can participate in hydrogen bonding, acting as both a hydrogen bond donor and acceptor. These interactions are crucial for the initial recognition and binding of the molecule to a biomolecular target. The specific orientation and affinity of binding would be highly dependent on the topology and chemical nature of the enzyme's active site or the binding domain of a receptor. For example, N-alkylhydroxylamines have been utilized to conjugate glycans to biomacromolecules, demonstrating the reactive and binding potential of the hydroxylamine moiety. nih.gov

Conformational Perturbations: The binding of a small molecule like this compound to a protein can lead to significant conformational changes in the protein structure. nih.gov These perturbations can be allosteric, meaning they occur at a site distant from the active site but still influence the protein's function. nih.gov Such conformational shifts can alter the catalytic activity of an enzyme or modulate the signaling pathway of a receptor. Molecular dynamics simulations of other molecules have shown that even minor modifications can lead to instability in a receptor's structure, altering its interactions and signaling. nih.gov The binding of this compound could similarly stabilize or destabilize specific protein conformations, thereby modulating its biological activity.

Role as an Intermediate in Biogeochemical Cycles (e.g., Nitrogen Cycle Pathways)

Hydroxylamine is a critical, albeit transient, intermediate in the global nitrogen cycle. nih.gov Its formation and conversion are mediated by a variety of microorganisms that drive the transformation of nitrogen between its various chemical forms. nih.govresearchgate.net

This compound, as an aromatic hydroxylamine, is not a natural component of these cycles. However, the core reactions involving the hydroxylamine functional group are central to understanding its potential environmental fate and impact. The key processes in the nitrogen cycle involving hydroxylamine as an intermediate are nitrification and anaerobic ammonium (B1175870) oxidation (anammox).

| Nitrogen Cycle Process | Description | Key Enzymes Involved |

| Nitrification | The biological oxidation of ammonia (B1221849) to nitrate. This is a two-step process where ammonia is first oxidized to hydroxylamine, then to nitrite, and finally to nitrate. sciencelearn.org.nz | Ammonia monooxygenase (AMO), Hydroxylamine oxidoreductase (HAO) wikipedia.orgnih.gov |

| Anammox | The anaerobic oxidation of ammonium with nitrite to produce dinitrogen gas. Hydroxylamine is a putative intermediate in this process. nih.gov | Hydrazine (B178648) synthase, Hydrazine dehydrogenase nih.gov |

| Dirammox | A more recently discovered process of direct ammonia oxidation to dinitrogen gas, where hydroxylamine is an intermediate that is oxidized to N₂. nih.govnih.gov | DnfA (a hydroxylamine oxidase) nih.govnih.gov |

In the context of nitrification, ammonia-oxidizing bacteria and archaea convert ammonia to hydroxylamine via the enzyme ammonia monooxygenase (AMO). nih.gov Subsequently, hydroxylamine oxidoreductase (HAO) oxidizes hydroxylamine to nitrite. wikipedia.org The introduction of a compound like this compound into an environment with these microorganisms could potentially see it interact with these enzymatic pathways, although its unnatural chloro-substituted phenyl ring would likely influence its recognition and processing by these enzymes.

Mechanisms of Enzyme Inhibition (General Chemical Principles and Molecular Mechanisms, not specific toxicological outcomes)

Hydroxylamine and its derivatives can act as enzyme inhibitors through various mechanisms, primarily by interacting with the enzyme's active site or a cofactor. wikipedia.org The inhibitory action of this compound can be understood through general principles of enzyme kinetics and molecular interactions.

Types of Inhibition:

Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme. The inhibitor's structure often mimics that of the substrate.

Noncompetitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its catalytic efficiency. A noncompetitive inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product. nih.gov

Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, permanently inactivating it. Hydroxylamine itself is known to be an irreversible inhibitor of certain enzymes, such as the oxygen-evolving complex in photosynthesis. wikipedia.org

Molecular Mechanisms: The hydroxylamine moiety of this compound can directly participate in inhibition. It can coordinate to metal cofactors within an enzyme's active site, such as the heme iron in cytochromes, effectively poisoning the enzyme. wikipedia.org The dichlorophenyl group can enhance the binding affinity to hydrophobic pockets within the enzyme, contributing to the inhibitory potency. For example, in the case of the fungus Rhizoctonia solani, a different complex N-substituted compound was found to inhibit ATPase activity, disrupting energy metabolism. mdpi.com This suggests that this compound could similarly target key metabolic enzymes.

The table below summarizes the general mechanisms of enzyme inhibition that could be relevant for this compound.

| Inhibition Mechanism | Description of Interaction | Effect on Enzyme Kinetics |

| Competitive | Binds to the active site, blocking substrate access. | Increases the apparent Km (Michaelis constant), Vmax (maximum velocity) remains unchanged. |

| Noncompetitive | Binds to an allosteric site, altering enzyme conformation. | Decreases Vmax, Km remains unchanged. nih.gov |

| Uncompetitive | Binds only to the enzyme-substrate complex. | Decreases both Vmax and Km. nih.gov |

| Irreversible | Forms a covalent bond with the enzyme, leading to permanent inactivation. | Reduces the concentration of active enzyme, thus decreasing Vmax. |

Future Research Directions and Emerging Scientific Applications

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-arylhydroxylamines, including N-(2,3-dichlorophenyl)hydroxylamine, is traditionally achieved through the reduction of corresponding nitroarenes. Future research will likely focus on developing more sustainable and efficient versions of these transformations. The primary precursor, 2,3-dichloronitrobenzene (B165493), is readily available, making its selective reduction a key area of study.

Green chemistry principles are central to the development of new synthetic routes. youtube.com A promising approach is the catalytic hydrogenation of nitroaromatics using heterogeneous catalysts under mild conditions. rsc.orgrsc.org Research has shown that supported platinum catalysts (e.g., Pt/C or Pt/SiO₂) can achieve high yields (up to 99%) and selectivity for N-arylhydroxylamines at room temperature and atmospheric hydrogen pressure. rsc.orgnih.gov The key to this high selectivity is often the use of additives. For instance, 4-(dimethylamino)pyridine (DMAP) has been identified as a unique additive that enhances both catalytic activity and product selectivity, while dimethyl sulfoxide (B87167) (DMSO) can inhibit the over-reduction of the hydroxylamine (B1172632) to the corresponding aniline (B41778). rsc.orgnih.gov

Another avenue for sustainable synthesis is the adoption of continuous flow technology. nih.govnih.gov Flow reactors offer superior control over reaction parameters, enhanced safety when using hydrogen gas, and potential for easier scalability compared to traditional batch processes. nih.govnih.gov A continuous flow protocol using a Pt/C catalyst and DMAP as an additive has been successfully applied to a broad range of nitroarenes, including halogenated substrates. nih.gov Future work would involve optimizing this process specifically for 2,3-dichloronitrobenzene to maximize the yield and purity of this compound.

Alternative eco-friendly reduction systems, such as using zinc metal in a CO₂/H₂O system, also present a viable path forward, avoiding the need for high-pressure hydrogen or expensive noble metal catalysts. nih.gov

Table 1: Comparison of Potential Sustainable Synthetic Methods for this compound

| Method | Catalyst/Reagent | Advantages | Research Focus |

| Catalytic Hydrogenation | Pt/C, Pt/SiO₂ with additives (DMAP, DMSO) | High yield & selectivity, mild conditions (RT, 1 atm H₂), catalyst reusability. rsc.orgrsc.orgnih.gov | Optimization of catalyst and additive combination for the 2,3-dichloro substrate; minimizing dehalogenation. |